molecular formula C13H22N4O6 B1674463 Laninamivir CAS No. 203120-17-6

Laninamivir

Numéro de catalogue B1674463
Numéro CAS: 203120-17-6
Poids moléculaire: 346.34 g/mol
Clé InChI: LANWZBLPTYVJPY-PKIKSRDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Laninamivir (CS-8958) is a neuraminidase inhibitor used for the treatment and prophylaxis of Influenzavirus A and Influenzavirus B . It is a long-acting neuraminidase inhibitor administered by nasal inhalation . Laninamivir is effective using a single inhaled dose via its octanoate prodrug (CS-8958) and has been demonstrated to be effective against oseltamivir-resistant NA in vitro .


Molecular Structure Analysis

Laninamivir and its octanoate prodrug display group-specific preferences to different influenza NAs and provide the structural basis of their specific action based upon their novel complex crystal structures . Laninamivir binds to p09N1 with a similar active site conformation to the uncomplexed structure .


Chemical Reactions Analysis

Laninamivir and its octanoate prodrug show group-specific preferences to different influenza NAs . Laninamivir and zanamivir are more effective against group 1 NA with a 150-cavity than group 2 NA with no 150-cavity .


Physical And Chemical Properties Analysis

Laninamivir has a molecular weight of 346.34 g/mol . It is a solid substance that is soluble in water at 5 mg/mL when ultrasonically treated .

Applications De Recherche Scientifique

1. Drug Delivery Systems

Laninamivir, a long-acting antiviral, is administered via inhalation of dry powder, making it an attractive alternative to other neuraminidase inhibitors requiring multiple doses. A study by Panozzo et al. (2015) evaluated a dry powder delivery system for laninamivir in a ferret model of influenza infection. They found that laninamivir octanoate delivered via this system had limited effect on nasal inflammation, clinical symptoms, and viral shedding compared to placebo, indicating the need for further investigation into its pharmacokinetics and pharmacodynamics (Panozzo et al., 2015).

2. Prophylactic Applications

Laninamivir has been studied for its effectiveness as post-exposure prophylaxis for influenza. A randomized, placebo-controlled study by Kashiwagi et al. (2016) determined that a single administration of laninamivir octanoate was superior to a placebo in preventing influenza, highlighting its potential as a prophylactic treatment (Kashiwagi et al., 2016).

3. Resistance Monitoring

Laninamivir's efficacy is also studied in the context of resistance monitoring. Lloren et al. (2019) investigated novel neuraminidase substitutions in influenza A(H1N1)pdm09 virus identified via laninamivir-mediated in vitro selection. They found novel substitutions conferring resistance to laninamivir, emphasizing the importance of continued surveillance for potential antiviral-resistant variants and the development of alternative therapeutics (Lloren et al., 2019).

4. Comparative Efficacy

Comparative studies of laninamivir with other antivirals are crucial. A meta-analysis by Higashiguchi et al. (2018) found that while laninamivir octanoate's efficacy in treating influenza was comparable to oseltamivir or zanamivir, it was associated with significantly longer fever duration in treating influenza H3N2 compared to oseltamivir (Higashiguchi et al., 2018).

5. Clinical Outcomes

Research on the clinical outcomes of laninamivir is vital. Ikematsu et al. (2015) investigated the clinical outcomeof laninamivir octanoate hydrate (laninamivir) in the Japanese 2013-2014 influenza season. They reported that laninamivir demonstrated clinical utility against various influenza virus types and subtypes, without leading to the selection of resistant viruses (Ikematsu et al., 2015).

6. Combination Therapy

The effectiveness of laninamivir in combination therapy has been explored. Adams et al. (2020) studied the combination of laninamivir with interferon lambda 1 (IFN-λ1) against the emergence of drug-resistant virus variants. Their findings suggested that this combination could promote the emergence of drug-resistant variants more rapidly than laninamivir alone (Adams et al., 2020).

7. Resistance Mechanisms

Understanding laninamivir's resistance mechanisms is key for its effective use. McKimm-Breschkin and Barrett (2015) showed that certain mutations in neuraminidase confer resistance to laninamivir, leading to faster drug binding and dissociation. This insight is crucial for anticipating and managing drug resistance (McKimm-Breschkin & Barrett, 2015).

8. Environmental Impact

The environmental impact of laninamivir has been investigated. Azuma et al. (2015) reported the detection of laninamivir in Japanese sewage effluent and river waters, highlighting the need for environmental risk assessment related to the generation of drug-resistant influenza viruses in aquatic environments (Azuma et al., 2015).

9. Advanced Stage Inflammation Treatment

Tomozawa et al. (2019) compared the efficacy of laninamivir and oseltamivir phosphate in mice infected with highly lethal influenza viruses. They found that single administration of laninamivir at both early and late stages of inflammation showed superior efficacy compared to repeated administration of oseltamivir, suggesting potential benefits in severe influenza cases (Tomozawa et al., 2019).

Orientations Futures

Laninamivir has been approved for use in Japan and is currently being developed in the US . It is under clinical evaluations in other countries . The effectiveness of Laninamivir octanoate prodrug against oseltamivir-resistant influenza infection in adults has not been demonstrated , indicating a potential area for future research.

Propriétés

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRRHYPPQFELSF-CNYIRLTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942457
Record name Laninamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laninamivir

CAS RN

203120-17-6
Record name Laninamivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203120-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laninamivir [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laninamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laninamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANINAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laninamivir
Reactant of Route 2
Laninamivir
Reactant of Route 3
Laninamivir
Reactant of Route 4
Laninamivir
Reactant of Route 5
Laninamivir
Reactant of Route 6
Laninamivir

Citations

For This Compound
2,760
Citations
H Ikematsu, N Kawai - Expert review of anti-infective therapy, 2011 - Taylor & Francis
… The efficacy of laninamivir by a single administration of laninamivir … of laninamivir has also been shown in other animal models Citation[23]. Half of the mice administered the laninamivir …
Number of citations: 107 www.tandfonline.com
M Yamashita - Antiviral Chemistry and Chemotherapy, 2010 - journals.sagepub.com
… , laninamivir (code name R-125489), and its prodrug form, CS-8958 (laninamivir octanoate or laninamivir … Laninamivir potently inhibited the neuraminidase activities of various influenza …
Number of citations: 117 journals.sagepub.com
A Watanabe, SC Chang, MJ Kim… - Clinical Infectious …, 2010 - academic.oup.com
… A double-blind, randomized controlled trial examined whether laninamivir octanoate was … of laninamivir octanoate, 20 mg of laninamivir octanoate, or oseltamivir. Laninamivir octanoate …
Number of citations: 234 academic.oup.com
CJ Vavricka, Q Li, Y Wu, J Qi, M Wang, Y Liu… - PLoS …, 2011 - journals.plos.org
… In this study we comprehensively evaluate the effectiveness of laninamivir and its … that laninamivir inhibition is highly potent for each NA, however binding and inhibition of laninamivir …
Number of citations: 171 journals.plos.org
N Sugaya, Y Ohashi - Antimicrobial agents and chemotherapy, 2010 - Am Soc Microbiol
… , laninamivir, that the laninamivir generated was retained in the lungs, where it had a long half-life of 41.4 h (10), and that a single intranasal dose of laninamivir … that laninamivir was …
Number of citations: 204 journals.asm.org
…, Laninamivir Prophylaxis Study Group… - Reviews of Infectious …, 2016 - academic.oup.com
Background. A single administration of laninamivir octanoate, a long-acting neuraminidase inhibitor, has been proven to be effective in the treatment of influenza but not for post-…
Number of citations: 54 academic.oup.com
H Ishizuka, K Toyama, S Yoshiba… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… The laninamivir concentration in ELF decreased with a longer half-… Laninamivir exposure in ELF from the first BAL samples was … ELF concentration profiles of laninamivir support its long-…
Number of citations: 39 journals.asm.org
M Higashiguchi, T Matsumoto, T Fujii - Antiviral therapy, 2018 - journals.sagepub.com
… We performed meta-analyses to clarify the efficacy of laninamivir octanoate on influenza … Peramivir may be superior to laninamivir in treating influenza. Laninamivir octanoate is effective …
Number of citations: 23 journals.sagepub.com
H Ishizuka, S Yoshiba, H Okabe… - The Journal of Clinical …, 2010 - Wiley Online Library
… , with high levels in the trachea and lung as laninamivir at 24 hours post dose. CS-8958 … to laninamivir by hydrolyzing enzymes such as carboxylesterase, and then laninamivir was …
Number of citations: 84 accp1.onlinelibrary.wiley.com
S Kashiwagi, S Yoshida, H Yamaguchi, N Mitsui… - Journal of Infection and …, 2013 - Elsevier
… Abstract Laninamivir octanoate hydrate (laninamivir) is a long-acting neuraminidase … with the inhalation status of laninamivir. Despite laninamivir requiring only the administration of a …
Number of citations: 18 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.